5-Amino-2,4-dimethylbenzoic acid
Overview
Description
5-Amino-2,4-dimethylbenzoic acid: is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol It is a derivative of benzoic acid, characterized by the presence of amino and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4-dimethylbenzoic acid typically involves the nitration of 2,4-dimethylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols.
Major Products:
Oxidation: 5-Nitro-2,4-dimethylbenzoic acid.
Reduction: 5-Amino-2,4-dimethylbenzyl alcohol.
Substitution: Azo compounds with various phenols.
Scientific Research Applications
Chemistry: 5-Amino-2,4-dimethylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving aromatic amino acids. It is also employed in the development of biochemical assays .
Medicine: Its derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of specialty chemicals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Amino-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
- 2-Amino-4,5-dimethylbenzoic acid
- 4-Amino-2,5-dimethylbenzoic acid
- 2,4-Dimethylbenzoic acid
Comparison: 5-Amino-2,4-dimethylbenzoic acid is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties in terms of solubility, melting point, and reactivity towards electrophilic and nucleophilic agents .
Properties
IUPAC Name |
5-amino-2,4-dimethylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLHGPYPIQETMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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